5-Methylhexane-1,5-diol
Overview
Description
5-Methylhexane-1,5-diol: is an organic compound with the molecular formula C7H16O2 . It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a hexane backbone. The compound is characterized by the presence of a methyl group (-CH3) at the fifth carbon of the hexane chain. This structural feature imparts unique chemical and physical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylhexane-1,5-diol can be achieved through several methods. One common approach involves the reduction of 5-Methylhexane-1,5-dione using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of 5-Methylhexane-1,5-dione. This process uses a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature to achieve efficient conversion.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Methylhexane-1,5-diol can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form alkanes using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl groups in this compound can be substituted with other functional groups through reactions with halogenating agents such as thionyl chloride (SOCl2).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.
Major Products:
Oxidation: 5-Methylhexane-1,5-dione or 5-Methylhexanoic acid.
Reduction: 5-Methylhexane.
Substitution: 5-Methylhexane-1,5-dichloride.
Scientific Research Applications
Chemistry: 5-Methylhexane-1,5-diol is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used as a solvent and reagent in biochemical assays. Its diol functionality makes it useful in studying enzyme-catalyzed reactions involving hydroxyl groups.
Medicine: The compound is investigated for its potential therapeutic properties. It is used in the formulation of certain drugs and as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).
Industry: this compound is employed in the production of polymers and resins. It acts as a cross-linking agent, enhancing the mechanical properties of polymeric materials.
Mechanism of Action
The mechanism of action of 5-Methylhexane-1,5-diol depends on its specific application. In chemical reactions, the hydroxyl groups participate in nucleophilic substitution and oxidation-reduction processes. In biological systems, the compound may interact with enzymes and proteins, influencing their activity and function. The exact molecular targets and pathways involved vary based on the context of its use.
Comparison with Similar Compounds
1,5-Hexanediol: Similar to 5-Methylhexane-1,5-diol but lacks the methyl group at the fifth carbon.
2-Methyl-2,4-pentanediol: Contains two hydroxyl groups and a methyl group but has a different carbon chain structure.
1,6-Hexanediol: Another diol with hydroxyl groups at the first and sixth carbons, differing in the position of functional groups.
Uniqueness: this compound is unique due to the presence of the methyl group at the fifth carbon, which influences its reactivity and physical properties. This structural feature distinguishes it from other diols and imparts specific characteristics that are valuable in various applications.
Properties
IUPAC Name |
5-methylhexane-1,5-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O2/c1-7(2,9)5-3-4-6-8/h8-9H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNFDWQCEHXSMLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCCCO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80456460 | |
Record name | 5-methyl-1,5-hexanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80456460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1462-11-9 | |
Record name | 5-Methyl-1,5-hexanediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1462-11-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-methyl-1,5-hexanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80456460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-methylhexane-1,5-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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